2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride
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Overview
Description
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxypyrrolidine ring and a dimethylimidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group is introduced via an alkylation reaction using methanol and a suitable base.
Synthesis of the Imidazole Moiety: The imidazole ring is formed through a condensation reaction between a diamine and a dicarbonyl compound.
Coupling of the Two Moieties: The pyrrolidine and imidazole moieties are coupled together using a suitable coupling reagent, such as a carbodiimide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or imidazole derivatives.
Scientific Research Applications
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2S,4R)-4-Hydroxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride
- 2-[(2S,4R)-4-Ethoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride
Uniqueness
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride is unique due to its specific methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially offering unique advantages in certain applications.
Properties
IUPAC Name |
2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-6-7(2)13-10(12-6)9-4-8(14-3)5-11-9;;/h8-9,11H,4-5H2,1-3H3,(H,12,13);2*1H/t8-,9+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFBOGBNXFLYQV-BPRGXCPLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CC(CN2)OC)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1)[C@@H]2C[C@H](CN2)OC)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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